molecular formula C29H24BrN3O4 B1230525 dqp-1105

dqp-1105

Cat. No.: B1230525
M. Wt: 558.4 g/mol
InChI Key: MVYNQMRZRULRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The discovery of this compound emerged from a systematic high-throughput screening campaign designed to identify novel N-methyl-D-aspartate receptor modulators with improved subunit selectivity compared to existing pharmacological tools. This compound was identified during a period when the field of glutamatergic pharmacology was experiencing renewed interest following decades of limited progress in developing subunit-selective N-methyl-D-aspartate receptor antagonists. The historical context surrounding this compound's discovery reflects the broader challenges faced by neuroscientists in the late 20th and early 21st centuries, when the promise of subunit-selective glutamate receptor modulators remained largely unfulfilled despite significant advances in molecular biology and receptor cloning technologies.

The development timeline of this compound can be traced to the recognition that existing N-methyl-D-aspartate receptor antagonists, while useful for basic research, lacked the specificity required to distinguish between different GluN2 subunit combinations. Prior to this compound's discovery, the field had been dominated by compounds such as D-APV and MK-801, which provided broad N-methyl-D-aspartate receptor selectivity over AMPA and kainate receptors but offered no discrimination between N-methyl-D-aspartate receptor subtypes. The identification of ifenprodil as a GluN2B-selective antagonist in earlier decades had demonstrated the potential for subunit-selective modulation, but equivalent tools for other GluN2 subunits remained elusive.

The synthetic development of this compound involved extensive structure-activity relationship studies that explored various modifications to the dihydroquinoline-pyrazoline scaffold. These efforts were guided by computational modeling approaches and systematic chemical synthesis programs that evaluated hundreds of analogues to optimize both potency and selectivity parameters. The iterative design process incorporated insights from earlier failed attempts to develop GluN2C and GluN2D-selective compounds, leading to the unique structural features that distinguish this compound from previous N-methyl-D-aspartate receptor antagonists.

Subsequent to its initial identification, this compound underwent comprehensive pharmacological characterization that revealed its distinctive mechanism of action and subunit selectivity profile. These studies established the compound's noncompetitive inhibition pattern and demonstrated its voltage-independent effects, distinguishing it from channel-blocking antagonists that exhibit voltage-dependent inhibition. The characterization process also revealed the compound's glutamate-dependent binding properties, whereby this compound affinity increases following glutamate binding to the receptor, representing a novel mechanism among N-methyl-D-aspartate receptor modulators.

Significance in N-Methyl-D-Aspartate Receptor Research

This compound has fundamentally transformed N-methyl-D-aspartate receptor research by providing the first reliable pharmacological tool for selectively modulating GluN2C and GluN2D subunit-containing receptors. This capability addresses a critical gap in the neuroscience research toolkit, enabling investigators to dissect the specific functional roles of these receptor subtypes in various physiological and pathological processes. The compound's selectivity profile, with over 50-fold preference for GluN2C and GluN2D-containing receptors compared to GluN2A and GluN2B-containing receptors, provides unprecedented precision in experimental manipulations of glutamatergic neurotransmission.

The mechanistic insights provided by this compound have advanced understanding of N-methyl-D-aspartate receptor structure-function relationships, particularly regarding allosteric modulation sites and their accessibility in different subunit combinations. Studies utilizing this compound have identified key residues in the lower lobe of the GluN2 agonist binding domain that control subunit selectivity, revealing previously unknown structural determinants of receptor pharmacology. These findings have implications beyond this compound itself, informing the design of future N-methyl-D-aspartate receptor modulators and advancing theoretical understanding of ionotropic glutamate receptor function.

Receptor Subtype IC50 Value (μM) Selectivity Ratio
GluN2D 2.7 1 (reference)
GluN2C 8.5 3.1
GluN2B 121 44.8
GluN2A 206 76.3
GluA1 153 56.7
GluK2 198 73.3

The research applications of this compound extend across multiple domains of neuroscience, from basic studies of synaptic physiology to investigations of neurological disease mechanisms. In epilepsy research, this compound has proven valuable for investigating the role of GluN2C-containing receptors in seizure generation and propagation, particularly in models where these receptor subtypes are upregulated. The compound's ability to reduce seizure burden in murine models of tuberous sclerosis complex-induced epilepsy has provided direct evidence for the therapeutic potential of GluN2C and GluN2D-selective modulation.

The glutamate-dependent mechanism of this compound action has revealed new insights into the dynamic regulation of N-methyl-D-aspartate receptor function under physiological conditions. This property makes this compound particularly effective at inhibiting high-frequency neurotransmission that occurs during pathological conditions while having less impact on normal synaptic activity. Such state-dependent inhibition represents an ideal characteristic for therapeutic applications, as it could potentially minimize the cognitive side effects and psychotomimetic properties that have complicated the clinical development of other N-methyl-D-aspartate receptor antagonists.

Position within Glutamatergic Pharmacology

This compound occupies a unique position within the broader landscape of glutamatergic pharmacology, representing a paradigm shift from broad-spectrum N-methyl-D-aspartate receptor antagonism toward precise subunit-selective modulation. This compound exemplifies the evolution of glutamatergic drug development from early non-selective agents to sophisticated modulators that can distinguish between closely related receptor subtypes. Within the context of ionotropic glutamate receptor pharmacology, this compound stands alongside other subunit-selective modulators as part of a new generation of research tools that enable precise dissection of glutamatergic neurotransmission.

The compound's classification as a negative allosteric modulator places it within an important mechanistic category that has gained prominence in contemporary neuropharmacology. Unlike competitive antagonists that directly block agonist binding sites, allosteric modulators like this compound offer advantages including potentially improved selectivity, reduced likelihood of complete receptor blockade, and the ability to modulate receptor function in a more physiologically relevant manner. This approach aligns with current trends in drug discovery that favor allosteric modulation over orthosteric antagonism for achieving therapeutic selectivity.

The development of this compound reflects broader trends in glutamatergic pharmacology toward understanding the diverse roles of different glutamate receptor subtypes in brain function and dysfunction. Glutamate serves as the major excitatory neurotransmitter in the mammalian brain, mediating most fast excitatory synaptic signaling and playing crucial roles in learning, memory, and cognitive function. The complexity of glutamatergic neurotransmission, involving multiple receptor types including N-methyl-D-aspartate, AMPA, and kainate receptors, each with their own subunit diversity, necessitates sophisticated pharmacological tools for meaningful research progress.

Pharmacological Class Mechanism Subunit Selectivity Representative Compounds
Competitive Antagonists Orthosteric binding site blockade Limited D-APV, CPP
Channel Blockers Pore occlusion Moderate MK-801, Memantine
Negative Allosteric Modulators Allosteric site binding High This compound, Ifenprodil
Positive Allosteric Modulators Allosteric enhancement Variable GNE compounds

The strategic importance of this compound within glutamatergic research extends to its potential contributions to understanding neuropsychiatric disorders where glutamatergic dysfunction has been implicated. Major depressive disorders, schizophrenia, and neurodegenerative diseases all involve alterations in glutamatergic neurotransmission, but the specific contributions of different N-methyl-D-aspartate receptor subtypes to these conditions remain poorly understood. This compound provides a crucial tool for investigating these relationships by enabling selective manipulation of GluN2C and GluN2D-containing receptors in disease models.

The compound's integration into the broader framework of glutamatergic pharmacology also highlights the ongoing challenges and opportunities in this field. While this compound represents significant progress in achieving subunit selectivity, the complexity of glutamatergic neurotransmission continues to demand additional pharmacological tools with different selectivity profiles and mechanisms of action. The success of this compound has encouraged continued investment in developing selective modulators for other glutamate receptor subtypes, contributing to an expanding toolkit for glutamatergic research.

Properties

Molecular Formula

C29H24BrN3O4

Molecular Weight

558.4 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36)

InChI Key

MVYNQMRZRULRIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCC(=O)O

Synonyms

4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
DQP 1105
DQP-1105
DQP1105

Origin of Product

United States

Preparation Methods

The synthesis of dqp-1105 typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone under basic conditions.

    Synthesis of the pyrazolidine ring: The quinoline derivative undergoes a cyclization reaction with hydrazine derivatives to form the pyrazolidine ring.

    Final coupling: The final step involves coupling the pyrazolidine-quinoline intermediate with a butanoic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

dqp-1105 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.

    Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Profile

The pharmacological profile of DQP-1105 demonstrates its efficacy in modulating synaptic responses:

Parameter Value
IC50 (GluN2C)7.0 μM
IC50 (GluN2D)2.7 μM
Peak Inhibition65% (GluN2C), 85% (GluN2D)
Steady-State Inhibition0.72 μM (GluN2C), 0.51 μM (GluN2D)

This table summarizes the inhibition effects observed in various studies, highlighting the compound's effectiveness in reducing NMDAR-mediated currents without significantly affecting other receptor types .

Study on Synaptic Responses

In a study examining the effects of this compound on synaptic responses, researchers found that application of the compound at 10 μM significantly reduced NMDAR-mediated charge transfer in neurons. Specifically, average charge transfer decreased from 3.47 ± 0.22 pC to 2.61 ± 0.16 pC, demonstrating a robust inhibitory effect on synaptic transmission mediated by GluN2C and GluN2D subunits .

Investigation in Murine Models

Further investigations involved murine models to assess the role of this compound in excitotoxicity-related conditions. In these studies, this compound was shown to mitigate excitotoxic damage in hippocampal slices by selectively inhibiting NMDARs containing GluN2C and GluN2D subunits. The results indicated that this compound could potentially serve as a therapeutic agent for conditions characterized by excessive glutamate signaling, such as epilepsy and neurodegenerative diseases .

Implications for Neurological Disorders

The selectivity and efficacy of this compound suggest its potential application in treating various neurological disorders:

  • Epilepsy : By inhibiting excitatory neurotransmission through NMDARs, this compound may reduce seizure activity.
  • Neurodegenerative Diseases : Conditions like Alzheimer's disease could benefit from modulation of excitotoxic pathways influenced by glutamate.
  • Chronic Pain : Research indicates that targeting specific NMDAR subunits may alter pain perception pathways, offering new avenues for pain management therapies .

Mechanism of Action

The mechanism by which dqp-1105 exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s quinoline and pyrazolidine moieties may enable it to bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to dqp-1105 include other quinoline derivatives and pyrazolidine-containing molecules. For example:

    Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their anti-malarial properties.

    Pyrazolidine derivatives: Molecules such as phenylbutazone, which is used as an anti-inflammatory drug.

The uniqueness of this compound lies in its combination of these two moieties, potentially offering a broader range of biological activities and applications compared to its individual components.

Q & A

Q. How is the inhibitory efficacy of DQP-1105 on GluN2D-containing NMDA receptors quantified experimentally?

  • Methodological Answer : Dose-response experiments using electrophysiological recordings (e.g., whole-cell patch-clamp) are employed. By measuring steady-state current inhibition at varying concentrations (e.g., 0–100 µM), IC₅₀ values (half-maximal inhibitory concentration) are derived via sigmoidal curve fitting. For this compound, IC₅₀ ≈ 1.9 µM and KD ≈ 1.4 µM indicate high potency and binding affinity to GluN2D receptors .

Q. What experimental protocols are used to assess this compound’s kinetic effects on NMDA receptor activity?

  • Methodological Answer : τONSET (time constant of inhibition onset) is measured by applying this compound during NMDA receptor activation. A linear relationship between τONSET⁻¹ and this compound concentration (e.g., 0–30 µM) confirms concentration-dependent binding kinetics. This approach reveals that this compound prolongs τONSET, suggesting slow receptor unbinding .

Q. How is receptor subtype selectivity (e.g., GluN2C/D vs. GluN2A/B) validated for this compound?

  • Methodological Answer : Comparative studies using heterologous expression systems (e.g., HEK293 cells expressing GluN2A-D subtypes) and pharmacological inhibitors (e.g., Ro25-6981 for GluN2B, TCN-201 for GluN2A) isolate subtype-specific effects. This compound shows ~50-fold selectivity for GluN2C/D over GluN2A/B, confirmed via IC₅₀ comparisons .

Advanced Research Questions

Q. How do contradictory findings in this compound’s inhibitory efficacy across developmental stages inform receptor subunit contributions?

  • Methodological Answer : Synaptic NMDAR-mediated miniature EPSCs (mEPSCs) are analyzed in juvenile (P7-P21) vs. adult models. For example, this compound blocks ~23.7% of mEPSCs in juvenile synapses but shows reduced efficacy in GluN2D-knockout mice (e.g., 5% inhibition in Mut P21). These discrepancies highlight age- and subunit-dependent functional roles .

Q. What statistical approaches resolve variability in this compound’s inhibition percentages across experimental models?

  • Methodological Answer : One-way ANOVA or mixed-effects models account for variability in synaptic responses (e.g., 26 ± 8% inhibition in WT P7 vs. 11 ± 4% in Mut P7). Standard deviations in dose-response curves (e.g., Figure 1B) are addressed via bootstrapping or Monte Carlo simulations to refine IC₅₀ confidence intervals .

Q. How do τONSET kinetics influence the interpretation of this compound’s noncompetitive inhibition mechanism?

  • Methodological Answer : Prolonged τONSET (e.g., ~596 ms decay in juvenile synapses) suggests allosteric modulation rather than pore block. Kinetic modeling (e.g., Markov state models) correlates τONSET with receptor conformational changes, supporting a mechanism where this compound stabilizes closed-channel states .

Q. What experimental controls are critical when studying this compound in synaptic vs. extrasynaptic NMDA receptor populations?

  • Methodological Answer : Pharmacological isolation of synaptic receptors (e.g., using MK-801 trapping protocols) and voltage-clamp protocols to isolate tonic vs. phasic currents. This compound’s differential effects in subthalamic neurons (synaptic) vs. cerebellar granule cells (extrasynaptic) highlight context-dependent receptor interactions .

Key Considerations for Research Design

  • Ethical & Feasibility : Ensure animal models comply with institutional guidelines for developmental studies (e.g., IACUC protocols for postnatal mice) .
  • Novelty : Address gaps in GluN2D’s role in synaptic plasticity vs. neurodegeneration using this compound as a tool compound .
  • Data Reproducibility : Replicate findings across multiple expression systems (e.g., HEK cells, primary neurons) and validate with orthogonal methods (e.g., calcium imaging) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.